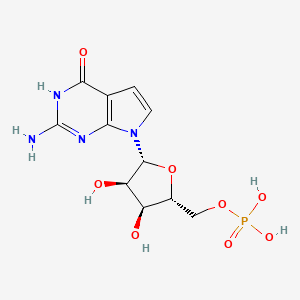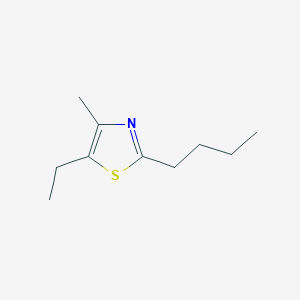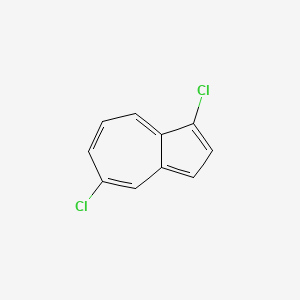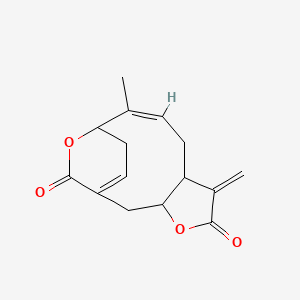
2-Diphenylphosphanylphenol;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diphenylphosphanylphenol;hydrobromide is a chemical compound with the molecular formula C18H16BrOP. It is known for its applications in various fields of chemistry and industry due to its unique properties. The compound is characterized by the presence of a diphenylphosphanyl group attached to a phenol moiety, with a hydrobromide counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphanylphenol;hydrobromide typically involves the reaction of diphenylphosphine with a phenol derivative in the presence of a hydrobromic acid source. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diphenylphosphanylphenol;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenol group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Reducing Agents: Reducing agents such as lithium aluminum hydride are used.
Electrophiles: Electrophiles like alkyl halides are used in substitution reactions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Phosphines: Formed from reduction reactions.
Substituted Phenols: Formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Diphenylphosphanylphenol;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Diphenylphosphanylphenol;hydrobromide involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with metal centers in coordination complexes.
Pathways: It participates in catalytic cycles, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Similar in structure but lacks the phenol group.
Diphenylphosphine: Similar but without the hydrobromide counterion.
Phenylphosphine: A simpler structure with only one phenyl group.
Uniqueness
2-Diphenylphosphanylphenol;hydrobromide is unique due to the presence of both the diphenylphosphanyl and phenol groups, which confer distinct reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
81323-71-9 |
|---|---|
Molekularformel |
C18H16BrOP |
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
2-diphenylphosphanylphenol;hydrobromide |
InChI |
InChI=1S/C18H15OP.BrH/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14,19H;1H |
InChI-Schlüssel |
BFYSYHQOVDIEDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)](/img/structure/B14410015.png)



![3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14410029.png)

![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)




